molecular formula C14H18ClNO5 B13727413 Boc-D-threo-3-(4-chlorophenyl)serine

Boc-D-threo-3-(4-chlorophenyl)serine

Cat. No.: B13727413
M. Wt: 315.75 g/mol
InChI Key: UOIXOTOBWPXEFC-MNOVXSKESA-N
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Description

Boc-D-threo-3-(4-chlorophenyl)serine: is a chemical compound with the molecular formula C14H18ClNO5 and a molecular weight of 315.75. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a D-threo configuration, and a 4-chlorophenyl group attached to the serine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for Boc-D-threo-3-(4-chlorophenyl)serine are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-D-threo-3-(4-chlorophenyl)serine can undergo oxidation reactions, particularly at the hydroxyl group of the serine moiety.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the serine backbone.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups to the aromatic ring .

Scientific Research Applications

Chemistry: Boc-D-threo-3-(4-chlorophenyl)serine is used as a building block in the synthesis of peptides and other complex molecules.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids makes it a useful tool in understanding protein structure and function .

Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of potential therapeutics .

Industry: In industrial applications, this compound is used in the production of specialized chemicals and materials. Its role in the synthesis of high-value peptides and proteins makes it an important component in the biotechnology sector .

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the serine hydroxyl group, allowing for selective reactions at other sites. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparison with Similar Compounds

    Boc-L-threo-3-(4-chlorophenyl)serine: Similar in structure but with an L-threo configuration.

    Boc-D-threo-3-(4-fluorophenyl)serine: Contains a fluorine atom instead of chlorine.

    Boc-D-threo-3-(4-bromophenyl)serine: Contains a bromine atom instead of chlorine.

Uniqueness: Boc-D-threo-3-(4-chlorophenyl)serine is unique due to its specific D-threo configuration and the presence of a 4-chlorophenyl group. These features confer distinct chemical and biological properties, making it valuable in research and industrial applications .

Properties

Molecular Formula

C14H18ClNO5

Molecular Weight

315.75 g/mol

IUPAC Name

(2R,3S)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m1/s1

InChI Key

UOIXOTOBWPXEFC-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)Cl)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O

Origin of Product

United States

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